molecular formula C20H25NO2 B14399443 (3,5-Di-tert-butyl-4-hydroxyphenyl)(pyridin-2-yl)methanone CAS No. 87423-85-6

(3,5-Di-tert-butyl-4-hydroxyphenyl)(pyridin-2-yl)methanone

Cat. No.: B14399443
CAS No.: 87423-85-6
M. Wt: 311.4 g/mol
InChI Key: BVKXEUOTRSDWLJ-UHFFFAOYSA-N
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Description

(3,5-Di-tert-butyl-4-hydroxyphenyl)(pyridin-2-yl)methanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenolic group substituted with tert-butyl groups and a pyridinyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Di-tert-butyl-4-hydroxyphenyl)(pyridin-2-yl)methanone typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with pyridin-2-ylmethanone under specific conditions. One common method includes refluxing the reactants in methanol with a catalytic amount of sulfuric acid for several hours, followed by cooling and purification .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Di-tert-butyl-4-hydroxyphenyl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group in the pyridinyl moiety can be reduced to alcohols.

    Substitution: The tert-butyl groups can be substituted under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically yields quinones, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

(3,5-Di-tert-butyl-4-hydroxyphenyl)(pyridin-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,5-Di-tert-butyl-4-hydroxyphenyl)(pyridin-2-yl)methanone involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant, while the pyridinyl group can interact with specific enzymes and receptors, modulating their activity. These interactions can lead to anti-inflammatory and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Di-tert-butyl-4-hydroxyphenyl)(pyridin-2-yl)methanone is unique due to the combination of its phenolic and pyridinyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

87423-85-6

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

(3,5-ditert-butyl-4-hydroxyphenyl)-pyridin-2-ylmethanone

InChI

InChI=1S/C20H25NO2/c1-19(2,3)14-11-13(12-15(18(14)23)20(4,5)6)17(22)16-9-7-8-10-21-16/h7-12,23H,1-6H3

InChI Key

BVKXEUOTRSDWLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)C2=CC=CC=N2

Origin of Product

United States

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